N,N-dimethyl-4-((thiophene-2-sulfonamido)methyl)piperidine-1-sulfonamide
Description
N,N-dimethyl-4-((thiophene-2-sulfonamido)methyl)piperidine-1-sulfonamide is a synthetic sulfonamide derivative featuring a piperidine core substituted with two sulfonamide groups. The 1-position of the piperidine ring is modified with a dimethylsulfonamide moiety, while the 4-position carries a methylene-bridged thiophene-2-sulfonamide group. The thiophene heterocycle may enhance electronic interactions, while the dimethyl substituents could influence steric and solubility properties.
Properties
IUPAC Name |
N,N-dimethyl-4-[(thiophen-2-ylsulfonylamino)methyl]piperidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O4S3/c1-14(2)22(18,19)15-7-5-11(6-8-15)10-13-21(16,17)12-4-3-9-20-12/h3-4,9,11,13H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFQMABPDIXDOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-((thiophene-2-sulfonamido)methyl)piperidine-1-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene-2-sulfonamide intermediate. This intermediate is then reacted with N,N-dimethylpiperidine under controlled conditions to form the final product. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the sulfonamide bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-((thiophene-2-sulfonamido)methyl)piperidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide groups can be reduced to amines under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Antibacterial Activity
The sulfonamide functionality of N,N-dimethyl-4-((thiophene-2-sulfonamido)methyl)piperidine-1-sulfonamide suggests potential antibacterial applications. Sulfonamides are known to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate synthesis. Research indicates that modifications to the piperidine structure can enhance antimicrobial properties.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Target Enzyme | IC50 Value (µM) | Activity Type |
|---|---|---|---|
| This compound | Dihydropteroate Synthase | TBD | Antibacterial |
| Piperidinyl sulfonamides | Dihydropteroate Synthase | 2.02 | Antibacterial |
Enzyme Inhibition
Research has shown that this compound can act as an enzyme inhibitor. Sulfonamides are known to inhibit various enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). This property makes them candidates for treating conditions characterized by chronic inflammation.
Table 2: Enzyme Inhibition Studies
| Compound Name | Target Enzyme | IC50 Value (µM) | Activity Type |
|---|---|---|---|
| This compound | Cyclooxygenase (COX) | TBD | Anti-inflammatory |
| Various piperidine derivatives | Acetylcholinesterase | 15.91 | Neuroprotective |
Antiviral Potential
Given the structural similarities with other antiviral agents, this compound may exhibit activity against viral infections by interacting with viral enzymes critical for replication. Further studies are needed to elucidate its effectiveness against specific viruses.
Synthetic Routes and Preparation Methods
The synthesis of this compound typically involves several steps:
- Reaction of Piperidine with Thiophene-Sulfonyl Chloride : The initial step involves the reaction of piperidine with thiophene-2-sulfonyl chloride under controlled conditions.
- Formation of Sulfonamide : The reaction leads to the formation of the sulfonamide derivative through nucleophilic substitution.
- Purification : The product is purified using techniques such as recrystallization or chromatography to achieve high purity and yield.
Case Studies and Research Findings
Several studies have explored the biological activities of sulfonamides with similar structures:
- A series of piperidine derivatives were synthesized and evaluated for their antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli. Some derivatives exhibited significant inhibition, indicating that structural modifications can enhance antimicrobial properties.
- Compounds bearing piperidine nuclei have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-((thiophene-2-sulfonamido)methyl)piperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can form strong hydrogen bonds with the active sites of enzymes, inhibiting their activity. The thiophene ring may also play a role in binding to hydrophobic pockets within the target molecules, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Sulfonamide-Piperidine Derivatives
(a) N-(2-(tert-Butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl)-1-tosylpiperidine-4-carboxamide (Compound 19)
- Key Features : This compound (from ) shares a piperidine-sulfonamide scaffold but differs in substituents. The 1-position is modified with a tosyl (p-toluenesulfonyl) group, and the 4-position has a carboxamide linkage to bulky aromatic groups (tert-butylphenyl and pyridinyl).
- Comparison: Sulfonamide vs. Thiophene vs. Pyridine: The thiophene in the target compound is less basic than pyridine, which may reduce off-target interactions with cationic binding sites. Steric Effects: The tert-butyl group in Compound 19 introduces significant steric hindrance, whereas the dimethyl groups in the target compound are smaller, possibly improving membrane permeability.
(b) 4-(Dimethylamino)azobenzene (Methyl Yellow, CAS 60-11-7)
- Key Features: Azo dye with a dimethylamino group and phenylazo substitution ().
- Comparison: Core Structure: Methyl Yellow lacks the piperidine-sulfonamide framework, making it structurally distinct. However, both compounds feature dimethylamino groups. Solubility: Methyl Yellow is water-insoluble (), whereas the target compound’s sulfonamide groups may confer moderate aqueous solubility due to hydrogen-bonding capacity. Toxicity: Methyl Yellow is a known carcinogen (), highlighting the importance of substituent choice in avoiding toxicophores like azo linkages.
Hypothetical Property Analysis Based on Structural Features
Research Findings and Implications
- Electronic Effects : The thiophene-2-sulfonamido group in the target compound may enhance π-π stacking interactions compared to phenyl or pyridinyl groups in analogues like Compound 17.
- Metabolic Stability : The dimethyl groups on the piperidine nitrogen could reduce metabolic oxidation compared to tertiary amines in other derivatives.
- Safety Profile: Unlike Methyl Yellow, the absence of azo bonds in the target compound likely mitigates carcinogenic risks .
Biological Activity
N,N-dimethyl-4-((thiophene-2-sulfonamido)methyl)piperidine-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a piperidine ring, thiophene moiety, and sulfonamide functional groups. Its molecular formula is with a molecular weight of approximately 367.51 g/mol . The presence of these functional groups suggests diverse interactions with biological targets.
The mechanism of action for this compound involves several pathways:
- Inhibition of Enzymatic Activity : The thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity .
- Modulation of Neurotransmitter Activity : Similar compounds have shown the ability to modulate neurotransmitter systems, which may be beneficial in neurodegenerative diseases .
- Disruption of Microtubule Assembly : Studies indicate that related compounds can inhibit microtubule assembly, crucial for cell division, suggesting anticancer potential .
Anticancer Activity
Research has indicated that this compound may exhibit significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
| Cancer Type | Cell Line | Effect |
|---|---|---|
| Leukemia | K562 | Inhibition of cell growth |
| Breast Cancer | MCF7 | Induction of apoptosis |
| Colon Cancer | HCT116 | Cell cycle arrest |
The proposed mechanism involves the disruption of microtubule dynamics, which is critical for mitosis .
Anti-inflammatory Properties
The compound has also shown promise in reducing inflammation in animal models. Its anti-inflammatory effects suggest potential applications in treating conditions such as:
- Rheumatoid arthritis
- Inflammatory bowel disease
These effects are thought to be mediated through the modulation of inflammatory cytokines and pathways .
Antiviral Activity
Emerging studies indicate that derivatives related to this compound may possess antiviral properties, particularly against HIV. The compound's structural features suggest it could interact with viral enzymes and inhibit replication .
Case Studies and Research Findings
Recent studies have employed various methodologies to assess the biological activity of this compound:
- In Vitro Assays : Cell viability assays (MTT) were performed on cancer cell lines to evaluate cytotoxicity and selectivity.
- Molecular Docking Studies : Computational modeling has been used to predict binding affinities with target proteins, providing insights into its mechanism of action.
- Animal Models : Efficacy studies in rodent models have demonstrated significant reductions in tumor growth and inflammatory markers.
Q & A
Q. Advanced
- Chiral HPLC : Resolves enantiomers if asymmetric synthesis introduces stereocenters .
- X-ray crystallography : Determines absolute configuration and hydrogen-bonding interactions in the crystal lattice .
- DFT calculations : Models electronic effects of the thiophene and piperidine moieties on sulfonamide reactivity .
How can reaction yields be improved while minimizing side products during sulfonamide coupling?
Q. Advanced
- Chemoselective reagents : Use tert-butyloxycarbonyl (Boc) groups to protect amines during sulfonylation, reducing unwanted cross-reactivity .
- Flow chemistry : Continuous flow reactors enhance mixing and heat transfer, improving yield by 15–20% compared to batch methods .
- Catalyst screening : Triethylamine or DMAP accelerates coupling while suppressing hydrolysis of sulfonyl chlorides .
What structural features of this compound suggest potential therapeutic applications?
Q. Basic
- Thiophene sulfonamide : Enhances binding to metalloenzymes (e.g., carbonic anhydrase) via sulfonamide-metal coordination .
- Piperidine scaffold : Facilitates blood-brain barrier penetration, relevant for CNS-targeted therapies .
- N,N-dimethyl groups : Increase lipophilicity, improving membrane permeability in cellular assays .
How should researchers design assays to evaluate this compound’s inhibitory activity against specific enzymes?
Q. Advanced
- Enzyme kinetics : Measure Michaelis-Menten parameters (Km, Vmax) with varying inhibitor concentrations to determine inhibition mode (competitive/non-competitive) .
- Fluorescence quenching : Monitor real-time interactions using tryptophan residues in target enzymes (e.g., carbonic anhydrase) .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for structure-activity relationship (SAR) refinement .
What methodologies are effective in analyzing data inconsistencies arising from synthetic byproducts?
Q. Advanced
- LC-MS/MS : Identifies low-abundance byproducts (e.g., des-methyl analogs) that may skew bioactivity results .
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to distinguish regioisomers .
- DoE (Design of Experiments) : Statistically isolates factors (e.g., solvent polarity) contributing to byproduct formation .
How can computational tools aid in predicting this compound’s pharmacokinetic properties?
Q. Advanced
- ADMET prediction : Software like SwissADME estimates absorption, metabolism, and toxicity profiles based on logP and topological polar surface area .
- Molecular dynamics (MD) : Simulates membrane permeation rates through lipid bilayers to optimize bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
